molecular formula C9H13NO2 B3153216 (2-Isopropoxypyridin-4-yl)methanol CAS No. 754218-88-7

(2-Isopropoxypyridin-4-yl)methanol

Cat. No.: B3153216
CAS No.: 754218-88-7
M. Wt: 167.2 g/mol
InChI Key: HYBALJMVPJTQQE-UHFFFAOYSA-N
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Description

(2-Isopropoxypyridin-4-yl)methanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, featuring an isopropoxy group at the 2-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxypyridin-4-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with 4-pyridinemethanol.

    Protection of Hydroxyl Group: The hydroxyl group of 4-pyridinemethanol is protected using a suitable protecting group, such as a silyl ether.

    Introduction of Isopropoxy Group: The protected intermediate is then subjected to a nucleophilic substitution reaction with isopropyl bromide in the presence of a base, such as potassium carbonate, to introduce the isopropoxy group at the 2-position.

    Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxypyridin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: (2-Isopropoxypyridin-4-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2-Isopropoxypyridin-4-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Isopropoxypyridin-4-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the isopropoxy group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-4-yl)methanol: Similar structure but with a chlorine atom instead of an isopropoxy group.

    (2-Aminopyridin-4-yl)methanol: Contains an amino group at the 2-position.

    (2-Methoxypyridin-4-yl)methanol: Features a methoxy group at the 2-position.

Uniqueness

(2-Isopropoxypyridin-4-yl)methanol is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-propan-2-yloxypyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-5-8(6-11)3-4-10-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBALJMVPJTQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754218-88-7
Record name [2-(propan-2-yloxy)pyridin-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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